2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2-bromoacetyl bromide to yield the target compound .
Chemical Reactions Analysis
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, it may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
Bleomycin: An antineoplastic drug used in cancer therapy.
Tiazofurin: An antineoplastic drug with antiviral properties
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H10ClN3OS2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H10ClN3OS2/c15-10-3-1-9(2-4-10)13-17-11(8-21-13)7-12(19)18-14-16-5-6-20-14/h1-6,8H,7H2,(H,16,18,19) |
InChI Key |
ZURUQLOJLDTDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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